

Application Notes and Protocols for the Analysis of AMOZ in Poultry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoz (3-amino-2-oxazolidinone) is the protein-bound metabolite of the nitrofuran antibiotic furaltadone. Due to concerns about the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of furaltadone in food-producing animals, including poultry, is prohibited in many countries, including the European Union. Regulatory monitoring of nitrofuran residues is therefore essential to ensure food safety. The analysis of **AMOZ** is challenging due to its bound nature, requiring a hydrolysis step to release it from tissue proteins, followed by derivatization to form a stable derivative suitable for chromatographic analysis.

This document provides detailed application notes and protocols for the sample preparation and analysis of **AMOZ** in poultry tissues (muscle, liver) and eggs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary protocol described is based on a validated method according to Regulation (EU) 2021/808, ensuring high standards of accuracy and reliability.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance characteristics of different sample preparation techniques for the analysis of **AMOZ** in poultry. This allows for a direct comparison of their



efficiency and sensitivity.

Parameter	Method 1: LLE &	Method 2: QuEChERS	Method 3: Accelerated Solvent Extraction (ASE)
Matrix	Poultry Muscle, Liver, Eggs	Poultry Muscle	Poultry Eggs
Extraction	Vortex-assisted Liquid-Liquid Extraction (LLE)	Acetonitrile extraction with salting out	Pressurized liquid extraction
Cleanup	Solid-Phase Extraction (SPE)	Dispersive SPE (d- SPE)	In-cell cleanup
Derivatizing Agent	2-Nitrobenzaldehyde (2-NBA)	2-Nitrobenzaldehyde (2-NBA)	2-Nitrobenzaldehyde (2-NBA)
Recovery (%)	83 - 120%[1]	Data not available	Data not available
Limit of Detection (LOD)	Not explicitly stated, but CCα is reported	0.05 - 0.1 μg/kg	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated, but CCα is reported	0.2 - 0.5 μg/kg	Not explicitly stated
Decision Limit (CCα)	0.27 - 0.35 μg/kg[1]	Not applicable	Not applicable
Relative Standard Deviation (RSD)	Repeatability: 1.7 - 19.9%, Reproducibility: 1.9 - 25.7%[1]	< 20%	< 15%

Experimental Protocols

Method 1: Validated Protocol using Liquid-Liquid Extraction and Solid-Phase Extraction

This protocol is based on a method validated according to Regulation (EU) 2021/808 for the determination of nitrofuran metabolites in animal tissues and eggs.[1][2]



1. Sample Homogenization:

- Weigh 2.0 ± 0.1 g of homogenized poultry tissue (muscle or liver) or egg into a 50 mL polypropylene centrifuge tube.
- For egg samples, ensure shells are removed before homogenization.
- 2. Hydrolysis and Derivatatization:
- Add 5 mL of 0.1 M HCl to the sample.
- Add 200 μL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
- · Vortex for 1 minute.
- Incubate overnight (approximately 16 hours) at 37 °C in a shaking incubator.
 - Rapid Alternative: A rapid hydrolysis and derivatization can be performed using a thermostated ultrasonic bath at 80°C for 20 minutes with 0.5 M HCl.

3. Extraction:

- Allow the samples to cool to room temperature.
- Add 5 mL of ethyl acetate.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean 15 mL polypropylene tube.
- Repeat the extraction step with another 5 mL of ethyl acetate, combining the organic layers.
- 4. Cleanup Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.



- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of n-hexane and 1 mL of a mixture of 20 mM ammonium acetate and acetonitrile (90:10, v/v).
- Vortex for 30 seconds.
- Load the aqueous (lower) layer onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the analytes with 5 mL of methanol.
- Evaporate the eluate to dryness under nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
- 5. LC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm).
- Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the characteristic transitions for the derivatized AMOZ (NP-AMOZ).

Mandatory Visualization

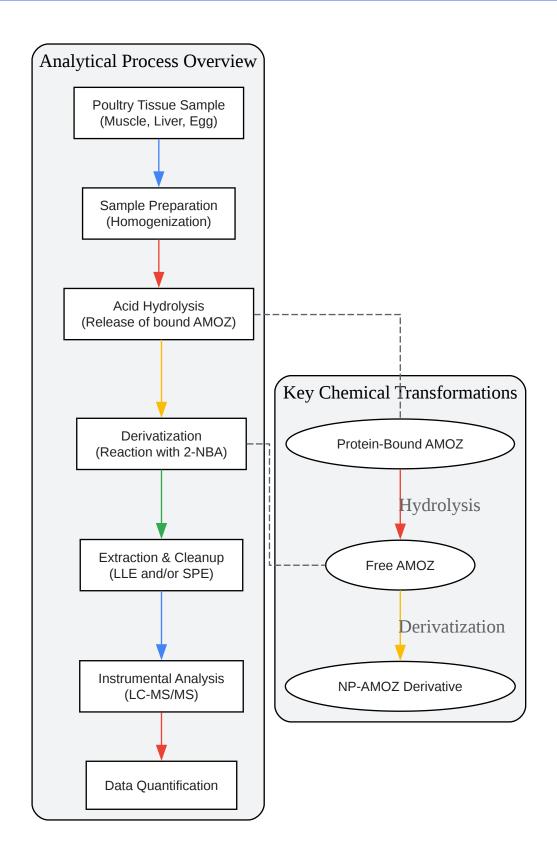




Click to download full resolution via product page

Caption: Experimental workflow for AMOZ analysis in poultry.





Click to download full resolution via product page

Caption: Logical relationships in AMOZ analysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aurorabiomed.com [aurorabiomed.com]
- 2. [Comparative studies of amoxicillin resorption and distribution in poultry] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of AMOZ in Poultry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029683#sample-preparation-techniques-for-amoz-analysis-in-poultry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





